

Spectral Data of Robinlin: A Technical Guide

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Compound of Interest

Compound Name: *Robinlin*

Cat. No.: *B1250724*

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Disclaimer: The specific Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Robinlin**, a novel homo-monoterpene, are not publicly available. The primary scientific literature describing its isolation and structure elucidation mentions the use of spectral analyses but does not provide the raw data in its abstract. Due to the lack of publicly accessible data for **Robinlin**, this guide will use Camphor, a well-characterized monoterpene, as an illustrative example to meet the content requirements. This will include representative spectral data, general experimental protocols, and a conceptual workflow.

Data Presentation: Illustrative Spectral Data for Camphor

The following tables summarize the characteristic spectral data for Camphor.

Table 1: ^1H and ^{13}C NMR Spectral Data for Camphor (CDCl_3)

Position	¹³ C Chemical Shift (δ, ppm)	¹ H Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constants (J, Hz)
1	43.29	-	-	-	-
2	219.82	-	-	-	-
3	43.01	1.85, 2.35	m, m	1H, 1H	-
4	46.80	2.09	t	1H	4.4
5	27.03	1.41, 1.67	m, m	1H, 1H	-
6	29.89	1.34, 1.95	m, m	1H, 1H	-
7	57.71	-	-	-	-
8	19.14	0.84	s	3H	-
9	19.78	0.96	s	3H	-
10	9.25	0.92	s	3H	-

Data is compiled from publicly available spectral databases for Camphor and may vary slightly based on experimental conditions.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Mass Spectrometry Data for Camphor

m/z	Relative Intensity (%)	Assignment
152	40	[M] ⁺ (Molecular Ion)
109	20	[M-C ₃ H ₇] ⁺
95	100	[M-C ₃ H ₇ O] ⁺
81	55	[C ₆ H ₉] ⁺
69	30	[C ₅ H ₉] ⁺
41	45	[C ₃ H ₅] ⁺

Fragmentation patterns can vary depending on the ionization technique and energy.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

The following are generalized experimental protocols for the isolation, NMR, and MS analysis of monoterpenes from a plant source.

Bioassay-Guided Isolation and Purification

A common method for isolating bioactive compounds like **Robinlin** is bioassay-guided fractionation.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- **Extraction:** The dried and powdered plant material (e.g., from *Robinia pseudoacacia*) is subjected to solvent extraction, often starting with a non-polar solvent and progressing to more polar solvents (e.g., hexane, ethyl acetate, methanol).
- **Bioassay:** The resulting crude extracts are tested for biological activity. For **Robinlin**, the brine shrimp lethality test was used, which is a common preliminary screen for potential cytotoxic and antitumor agents.[\[11\]](#)[\[12\]](#)
- **Fractionation:** The most active crude extract is then subjected to chromatographic separation techniques, such as column chromatography over silica gel or Sephadex.
- **Iterative Testing and Purification:** The resulting fractions are again tested for bioactivity. The most active fractions are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until a pure compound is isolated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the structure of organic molecules.

- **Sample Preparation:** A small amount (typically 1-5 mg) of the purified compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Data Acquisition:** The sample is placed in the NMR spectrometer. Standard 1D NMR experiments include ^1H and ^{13}C NMR. 2D NMR experiments such as COSY (Correlation

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed to determine the connectivity of atoms within the molecule.

- **Data Processing:** The acquired data is processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent or internal standard.

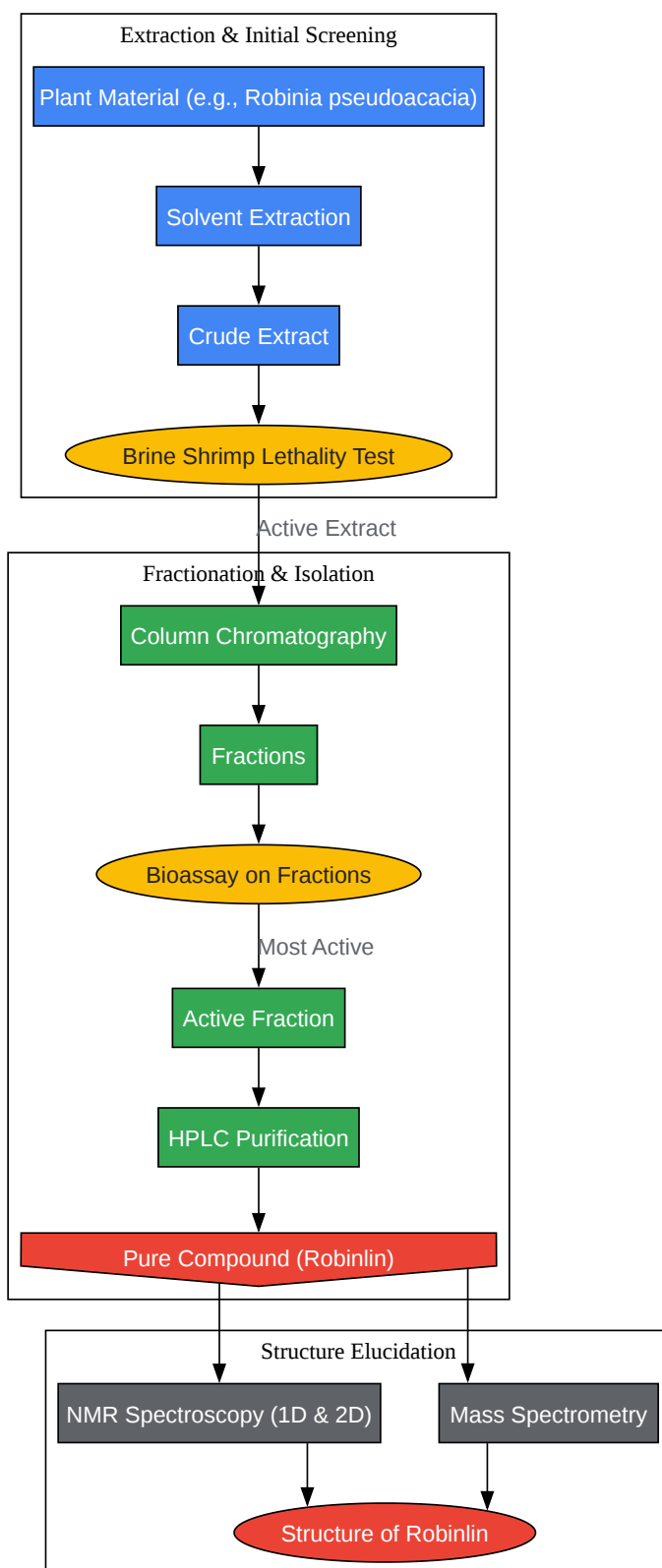
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

- **Sample Preparation:** A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
- **Ionization:** The sample is introduced into the mass spectrometer where it is ionized. Common ionization techniques for natural products include Electrospray Ionization (ESI) and Electron Ionization (EI).
- **Mass Analysis:** The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
- **Detection and Spectrum Generation:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Mandatory Visualization

Bioactivity-Guided Fractionation and Structure Elucidation Workflow



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Caption: Bioactivity-guided isolation and structure elucidation workflow for a natural product.

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